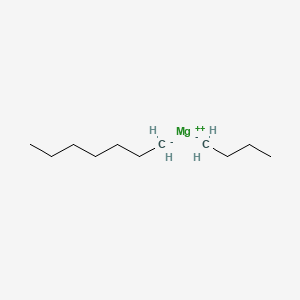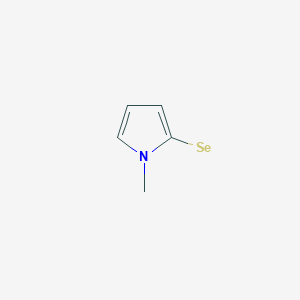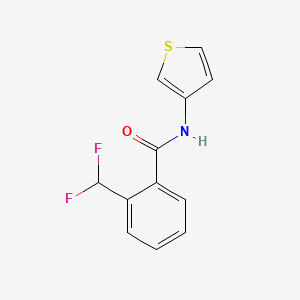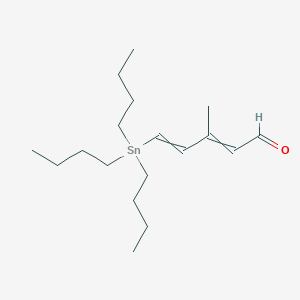![molecular formula C15H32BrNO2 B12581362 Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide CAS No. 212759-41-6](/img/structure/B12581362.png)
Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and research applications. This compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, making it useful in a wide range of chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide typically involves the reaction of trimethylamine with a decyl bromide derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The general reaction scheme can be represented as follows:
[ \text{Trimethylamine} + \text{Decyl Bromide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation Reactions: The compound can undergo oxidation, particularly at the decyl chain, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction reactions can modify the functional groups attached to the ammonium ion, altering its chemical properties.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other halides.
Oxidation Reactions: Often carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Result in the formation of various quaternary ammonium salts.
Oxidation Reactions: Produce oxidized derivatives with modified alkyl chains.
Reduction Reactions: Yield reduced forms of the original compound with altered functional groups.
Scientific Research Applications
Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of cleaning agents, personal care products, and industrial lubricants.
Mechanism of Action
The mechanism of action of Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide involves its interaction with both hydrophilic and hydrophobic substances. The quaternary ammonium group interacts with water molecules, while the decyl chain associates with hydrophobic substances. This dual interaction allows the compound to act as an effective surfactant, reducing surface tension and enhancing the solubility of various compounds.
Comparison with Similar Compounds
Similar Compounds
Ethanaminium, N,N,N-trimethyl-2-[(1-oxo-2-propenyl)oxy]-, chloride: Similar in structure but with a different alkyl chain.
Ethanaminium, 2,2,2-trifluoro-N,N,N-trimethyl-, bromide: Contains a trifluoro group instead of a decyl chain.
Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, chloride: Another variant with a different alkyl chain.
Uniqueness
Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide is unique due to its specific decyl chain, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring strong surfactant properties and interactions with hydrophobic substances.
Properties
CAS No. |
212759-41-6 |
|---|---|
Molecular Formula |
C15H32BrNO2 |
Molecular Weight |
338.32 g/mol |
IUPAC Name |
2-decanoyloxyethyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C15H32NO2.BrH/c1-5-6-7-8-9-10-11-12-15(17)18-14-13-16(2,3)4;/h5-14H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
CDHUJIBNJLGMMV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC(=O)OCC[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



propanedinitrile](/img/structure/B12581284.png)
propanedinitrile](/img/structure/B12581296.png)



![N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12581320.png)
![N-{5-[(E)-(4-Chlorophenyl)diazenyl]quinolin-8-yl}benzenesulfonamide](/img/structure/B12581326.png)
![Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12581329.png)
![5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol](/img/structure/B12581336.png)

![5-[4-(Dimethoxymethyl)phenyl]-10-phenyl-5,10-dihydrophenazine](/img/structure/B12581341.png)

![[1]Benzofuro[3,2-f][1,3]benzothiazole](/img/structure/B12581359.png)
